molecular formula C28H57O11P B12685012 myo-Inositol, 1-(2-methoxy-3-(octadecyloxy)propyl hydrogen phosphate) CAS No. 90366-45-3

myo-Inositol, 1-(2-methoxy-3-(octadecyloxy)propyl hydrogen phosphate)

Cat. No.: B12685012
CAS No.: 90366-45-3
M. Wt: 600.7 g/mol
InChI Key: DCTHFLQQSOZFLG-WBSOPEBDSA-N
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Description

Myo-Inositol, 1-(2-methoxy-3-(octadecyloxy)propyl hydrogen phosphate): is a complex organic compound that belongs to the family of inositol phosphates. It is characterized by the presence of a myo-inositol ring, a methoxy group, an octadecyloxy chain, and a hydrogen phosphate group. This compound is known for its significant role in various biochemical and physiological processes, particularly in signal transduction and membrane biogenesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of myo-Inositol, 1-(2-methoxy-3-(octadecyloxy)propyl hydrogen phosphate) typically involves multiple steps, starting from myo-inositol. The process includes the protection of hydroxyl groups, selective functionalization, and subsequent deprotection. The key steps involve:

    Protection of Hydroxyl Groups: Using protecting groups such as acetyl or benzyl groups to prevent unwanted reactions.

    Functionalization: Introduction of the methoxy and octadecyloxy groups through nucleophilic substitution reactions.

    Phosphorylation: Addition of the hydrogen phosphate group using reagents like phosphorus oxychloride (POCl3) or phosphoric acid derivatives.

    Deprotection: Removal of the protecting groups to yield the final compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of inositol phosphates with higher oxidation states.

    Reduction: Reduction reactions can target the phosphate group, converting it to phosphite or hypophosphite derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various inositol phosphate derivatives, phosphite compounds, and substituted inositol analogs .

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of myo-Inositol, 1-(2-methoxy-3-(octadecyloxy)propyl hydrogen phosphate) involves its interaction with specific molecular targets and pathways. It primarily acts as a signaling molecule, modulating various intracellular pathways. The compound binds to inositol receptors and enzymes, influencing processes such as:

Comparison with Similar Compounds

Uniqueness: Myo-Inositol, 1-(2-methoxy-3-(octadecyloxy)propyl hydrogen phosphate) is unique due to its specific combination of functional groups, which confer distinct biochemical properties. Its methoxy and octadecyloxy groups provide unique interactions with cellular membranes and signaling molecules, distinguishing it from other inositol phosphates .

Properties

CAS No.

90366-45-3

Molecular Formula

C28H57O11P

Molecular Weight

600.7 g/mol

IUPAC Name

[(2R)-2-methoxy-3-octadecoxypropyl] [(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate

InChI

InChI=1S/C28H57O11P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-37-20-22(36-2)21-38-40(34,35)39-28-26(32)24(30)23(29)25(31)27(28)33/h22-33H,3-21H2,1-2H3,(H,34,35)/t22-,23?,24-,25+,26+,27+,28?/m1/s1

InChI Key

DCTHFLQQSOZFLG-WBSOPEBDSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCOC[C@H](COP(=O)(O)OC1[C@H]([C@H](C([C@H]([C@@H]1O)O)O)O)O)OC

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCC(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)OC

Origin of Product

United States

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